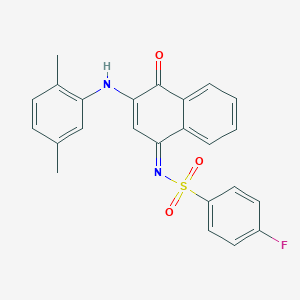
N-(3-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide, also known as DS-8273a, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DS-8273a is a small molecule inhibitor of the protein kinase B-Raf, which is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. The MAPK pathway is involved in the regulation of cell growth, differentiation, and survival, and dysregulation of this pathway is commonly observed in cancer.
Mecanismo De Acción
N-(3-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide inhibits the activity of B-Raf by binding to the ATP-binding pocket of the kinase domain. This prevents the phosphorylation of downstream targets in the MAPK pathway, leading to inhibition of cell growth and survival.
Biochemical and Physiological Effects:
N-(3-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration. In addition, N-(3-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide has been shown to reduce tumor growth in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide has several advantages for use in lab experiments. It is a highly specific inhibitor of B-Raf, which allows for the study of the role of this kinase in the MAPK pathway. In addition, N-(3-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide has been extensively characterized in preclinical studies, which provides a wealth of information for researchers. However, N-(3-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide also has some limitations. It is a synthetic compound, which may limit its availability and increase its cost. In addition, N-(3-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide has not yet been tested in clinical trials, which limits its potential for therapeutic use.
Direcciones Futuras
There are several future directions for research on N-(3-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide. One area of interest is the potential use of N-(3-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide in combination with other targeted therapies or chemotherapy agents. In addition, further studies are needed to determine the optimal dosing and administration of N-(3-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide for therapeutic use. Finally, additional preclinical studies are needed to further characterize the biochemical and physiological effects of N-(3-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide on cancer cells.
Métodos De Síntesis
The synthesis of N-(3-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide involves several steps, including the reaction of 2,5-dimethylaniline with 2-chloro-1,4-naphthoquinone to form 3-(2,5-dimethylanilino)-1,4-naphthoquinone. This intermediate is then reacted with 4-fluorobenzenesulfonyl chloride to form the final product, N-(3-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide.
Aplicaciones Científicas De Investigación
N-(3-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide has been extensively studied for its potential therapeutic applications in cancer treatment. Preclinical studies have shown that N-(3-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide inhibits the growth of a variety of cancer cell lines, including melanoma, colorectal, and lung cancer cells. In addition, N-(3-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide has shown efficacy in animal models of cancer, including xenograft and genetically engineered mouse models.
Propiedades
Fórmula molecular |
C24H19FN2O3S |
|---|---|
Peso molecular |
434.5 g/mol |
Nombre IUPAC |
(NZ)-N-[3-(2,5-dimethylanilino)-4-oxonaphthalen-1-ylidene]-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C24H19FN2O3S/c1-15-7-8-16(2)21(13-15)26-23-14-22(19-5-3-4-6-20(19)24(23)28)27-31(29,30)18-11-9-17(25)10-12-18/h3-14,26H,1-2H3/b27-22- |
Clave InChI |
RUGYFTWKVAIBTP-QYQHSDTDSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1)C)NC2=C/C(=N/S(=O)(=O)C3=CC=C(C=C3)F)/C4=CC=CC=C4C2=O |
SMILES |
CC1=CC(=C(C=C1)C)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4C2=O |
SMILES canónico |
CC1=CC(=C(C=C1)C)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Butyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281241.png)
![Butyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281242.png)
![Butyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281243.png)
![Ethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281245.png)
![Ethyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281246.png)
![Ethyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281247.png)
![Ethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate](/img/structure/B281248.png)
![Ethyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate](/img/structure/B281250.png)
![Methyl 2-tert-butyl-5-{[(4-isopropylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281256.png)
![Methyl 2-tert-butyl-5-[(mesitylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281257.png)
![Methyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281258.png)
![Methyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281259.png)

![N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B281266.png)